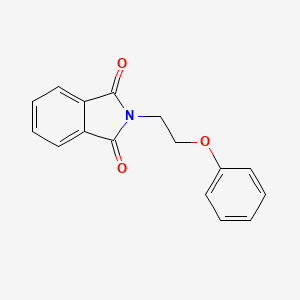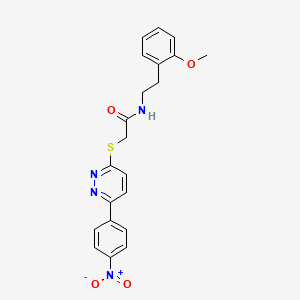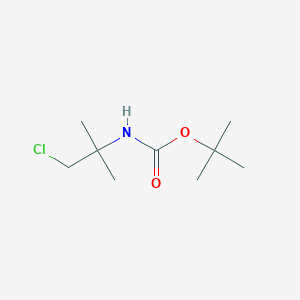
(3,5-Dimethylisoxazol-4-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Chemical Synthesis and Biological Activity
The compound (3,5-Dimethylisoxazol-4-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone is related to a broad class of chemicals that are synthesized for various scientific research applications, including the development of pharmaceuticals and the study of chemical biology. While the specific compound may not have direct references in the available literature, similar compounds have been synthesized and studied for their biological activities. For instance, compounds with complex structures involving pyrimidin-4-yl and piperazin-1-yl groups have been explored for their anti-inflammatory, analgesic, antimicrobial, and anticancer properties.
One such study involved the synthesis of novel compounds derived from visnaginone and khellinone, which showed significant anti-inflammatory and analgesic activities, highlighting the potential of these chemical frameworks in drug development (Abu‐Hashem et al., 2020). Another study focused on the CCR5 receptor and the mechanism of action of specific antagonists, providing insights into the development of treatments for diseases like HIV (Watson et al., 2005). Furthermore, research on the metabolism and pharmacokinetics of related compounds contributes to our understanding of how these chemicals are processed in biological systems, which is crucial for drug design and safety assessments (Sharma et al., 2012).
Material Science and Polymer Chemistry
In addition to biomedical research, compounds with similar structural motifs to this compound have applications in material science and polymer chemistry. For example, the synthesis of polyamides containing theophylline and thymine demonstrates the versatility of these chemical frameworks in creating novel materials with potential applications ranging from biodegradable plastics to advanced coatings (Hattori & Kinoshita, 1979).
Chemical Methodologies and Reaction Mechanisms
The development of new chemical methodologies and understanding reaction mechanisms are other crucial areas where compounds like this compound play a role. Research into the formation of heterocyclic compounds using specific reagents provides valuable insights into synthetic chemistry, offering new pathways for the synthesis of complex molecules (Matsuda et al., 1976).
properties
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N5O2/c1-9-14(10(2)26-22-9)15(25)24-6-4-23(5-7-24)13-8-12(16(17,18)19)20-11(3)21-13/h8H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUXHBXIADXCRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2687414.png)


![N-(cyanomethyl)-N-cyclopropyl-3,7-dithiatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),4,9,11-pentaene-4-carboxamide](/img/structure/B2687420.png)


![sodium 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-1,2,4-triazole-3-carboxylate](/img/structure/B2687423.png)
![(2S)-N-[4,5-bis(thiophen-2-yl)-1,3-thiazol-2-yl]-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2687426.png)
![2-phenoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B2687427.png)


![2-chloro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2687433.png)
![3-(benzo[d]thiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate](/img/structure/B2687435.png)
![9-(4-chlorophenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2687437.png)